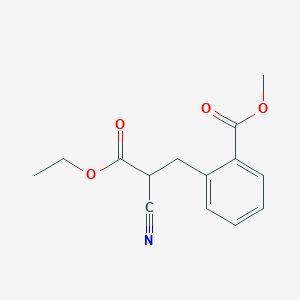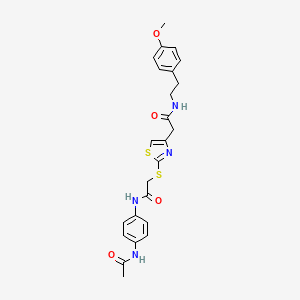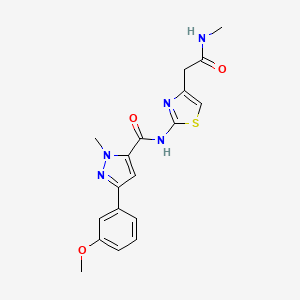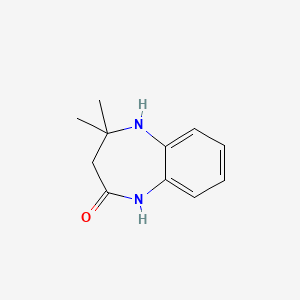
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate” is a chemical compound with the CAS Number: 153802-16-5 . It has a molecular weight of 261.28 and its molecular formula is C14H15NO4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate” is a solid compound . It has a molecular weight of 261.28 and its molecular formula is C14H15NO4 .Scientific Research Applications
Radical Chemistry and Novel Synthetic Applications
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate and its derivatives are explored for their potential in radical chemistry, specifically in the introduction of acyl units via xanthate transfer radical addition to olefins. This process facilitates the preparation of adducts that can be further elaborated, showcasing a method for the efficient synthesis of complex molecules. An observed rare 1,5-nitrile translocation highlights the unique reactivity of these compounds under radical conditions (Bagal, de Greef, & Zard, 2006).
Photopolymerization Advancements
The development of novel compounds for photoinitiated polymerization demonstrates another application. Compounds bearing chromophore groups linked to the aminoxyl function, akin to Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate, have been proposed as photoiniferters. These compounds decompose under UV irradiation to generate radicals necessary for initiating polymerization. Their application signifies a leap in materials science, particularly in the development of new polymerization techniques that could lead to advanced materials with tailored properties (Guillaneuf et al., 2010).
Photophysical Properties for Material Science
The synthesis and investigation of photophysical properties of derivatives reveal significant potential in materials science, particularly in enhancing quantum yields for applications such as luminescent materials. These studies provide insight into the electronic effects of substituents and their impact on luminescence, opening avenues for the development of new materials with specific photophysical properties (Kim et al., 2021).
High-Performance Polymers
The application extends into the realm of high-performance polymers, where derivatives of Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate are used to synthesize resins with excellent thermal and mechanical properties. These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for advanced applications in aerospace, automotive, and electronics industries (Wang et al., 2020).
Anti-corrosion Applications
Research also extends to the development of new inhibitors against the corrosion of metals in acidic media. Compounds synthesized from Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate have demonstrated efficacy as corrosion inhibitors, indicating their potential in extending the lifespan of metals used in harsh environments. This application is crucial for industries such as oil and gas, maritime, and construction, where corrosion resistance is paramount (Arrousse et al., 2021).
properties
IUPAC Name |
methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-19-13(16)11(9-15)8-10-6-4-5-7-12(10)14(17)18-2/h4-7,11H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZBHVXGTJUXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2768604.png)

![N-(4-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)


![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![2-Chloro-N-[2-(2,4-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]propanamide](/img/structure/B2768612.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)
![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)